

The Discovery and Development of Metaflumizone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metaflumizone

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Metaflumizone is a broad-spectrum semicarbazone insecticide that represents a significant advancement in pest control technology. Discovered in the early 1990s by Nihon Nohyaku, it was later co-developed for various applications with BASF and Fort Dodge Animal Health.[1] Its unique mode of action, targeting the voltage-gated sodium channels of insects, offers an alternative to other insecticide classes and a tool for resistance management. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of **metaflumizone**, with a focus on its chemical synthesis, mechanism of action, insecticidal efficacy, and toxicological profile. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of this important insecticide.

Introduction

Metaflumizone, with the chemical name (EZ)-2'-[2-(4-cyanophenyl)-1-(α,α,α -trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide, emerged from a research program aimed at improving upon the insecticidal properties of pyrazoline compounds.[1] It is a member of the semicarbazone class of insecticides and is distinguished by its novel mode of action, which involves the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to paralysis.[2] **Metaflumizone** is a mixture of E and Z isomers, with the

E-isomer being the more biologically active form; commercial formulations typically contain a minimum E/Z ratio of 90:10.[3][4]

The development of **metaflumizone** was a collaborative effort. Following its discovery by Nihon Nohyaku, it was co-developed with BASF for agricultural and urban pest control and with Fort Dodge Animal Health for veterinary applications, such as flea and tick treatments for cats and dogs under the brand name ProMeris.[1]

Discovery and Synthesis

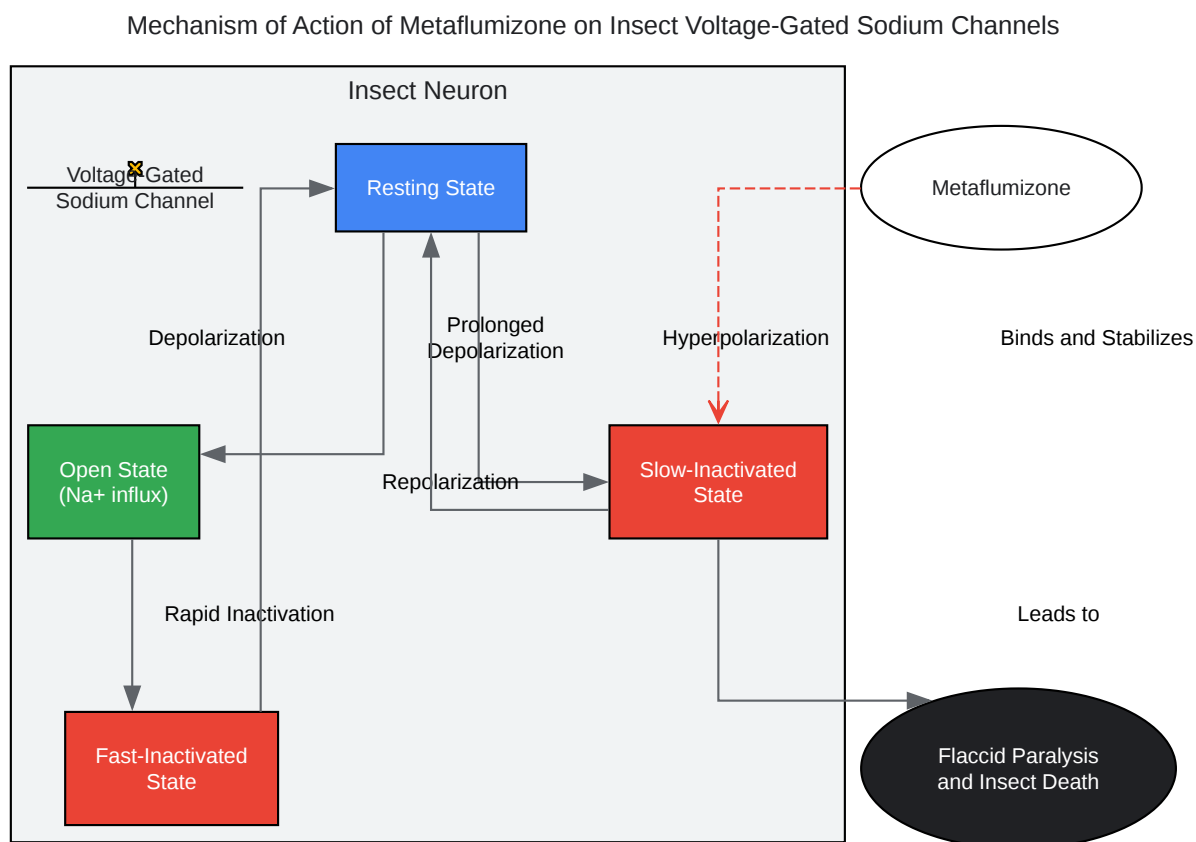
The discovery of **metaflumizone** originated from a synthesis program that began with a pyrazoline insecticide as a lead compound.[1] The research aimed to develop a novel insecticide with a favorable safety profile for mammals.

The synthesis of **metaflumizone** is achieved through a condensation reaction between two primary intermediates: m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide.[3] This reaction is typically carried out in a water-insoluble organic solvent with a suitable catalyst at temperatures ranging from 80°C to 140°C for 1 to 3 hours.[3] The removal of water generated during the reaction drives the process to completion.[3]

Mode of Action: A Unique Sodium Channel Blocker

Metaflumizone's insecticidal activity stems from its ability to block voltage-gated sodium channels in the insect nervous system. This action is distinct from other classes of insecticides that also target sodium channels, such as pyrethroids. **Metaflumizone** selectively binds to the slow-inactivated state of the sodium channels, a mechanism that leads to a "flaccid paralysis" in insects.

The following diagram illustrates the signaling pathway and the mechanism of action of **metaflumizone**.



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Caption: **Metaflumizone**'s mechanism of action on insect sodium channels.

Insecticidal Efficacy

Metaflumizone has demonstrated broad-spectrum activity against a variety of insect pests, including those in the orders Lepidoptera, Coleoptera, Hemiptera, Hymenoptera, Isoptera, and Diptera.[3]

The following table summarizes the lethal concentration (LC50) values of **metaflumizone** against several key insect pests.

Target Pest	Life Stage	Bioassay Method	LC50	Reference
Plutella xylostella (Diamondback Moth)	3rd Instar Larvae	Leaf-dip	1.47 mg/L	[5]
Plutella xylostella (Meta-SEL Strain)	3rd Instar Larvae	Leaf-dip	1968.31 mg/L	[5]
Plutella xylostella	Not Specified	Not Specified	1.06 mg/L (LC15)	[6]
Plutella xylostella	Not Specified	Not Specified	2.03 mg/L (LC25)	[6]
Spodoptera exigua (Beet Armyworm)	Not Specified	Not Specified	0.211 - 0.761 mg/L	[7]
Ctenocephalides felis (Cat Flea)	Adult	Topical	>99.3% efficacy for 3 weeks	[4]

Toxicological Profile

A key aspect of **metaflumizone**'s development was its favorable toxicological profile in mammals, which sets it apart from earlier pyrazoline insecticides.[8] Extensive toxicological studies have been conducted on various mammalian species.

The following table summarizes key toxicological data for **metaflumizone**.

Study Type	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	> 5000 mg/kg bw	[2]
Acute Dermal LD50	Rat	Dermal	> 5000 mg/kg bw	[2]
Acute Inhalation LC50	Rat	Inhalation	> 5.2 mg/L	[2]
1-Year Chronic Study (NOAEL)	Dog	Oral	12 mg/kg/day	[9][10]
2-Generation Reproduction (NOAEL)	Rat	Oral	20 mg/kg bw/day	[11]
Developmental Toxicity (NOAEL)	Rabbit	Oral	100 mg/kg bw/day	[2]

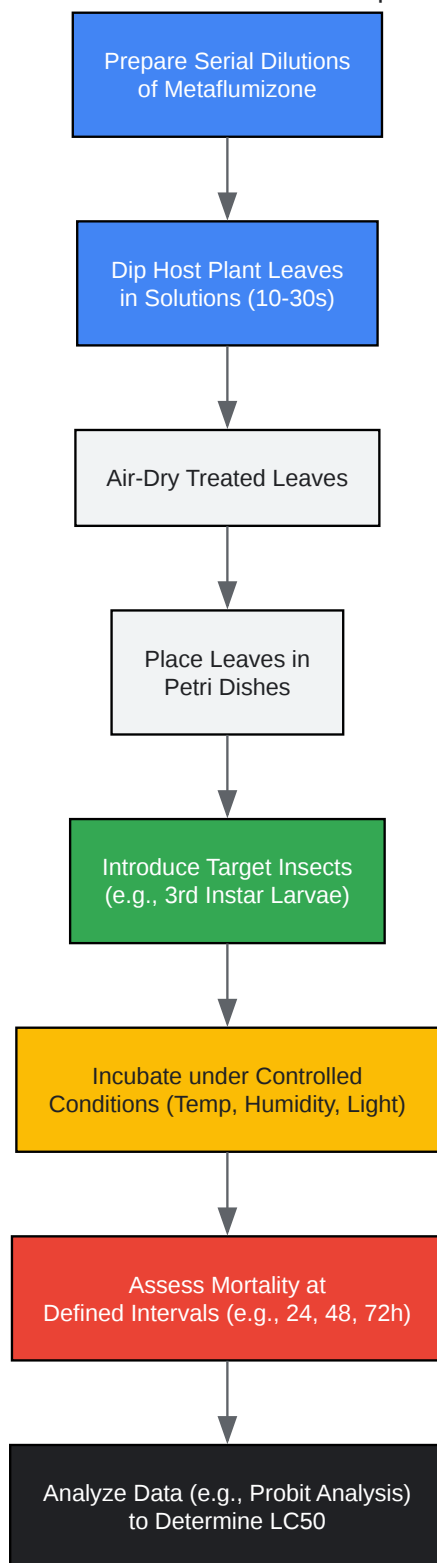
Metaflumizone is not considered to be a skin irritant and does not have the potential to induce skin sensitization.[9] Furthermore, it has not been found to be genotoxic or carcinogenic in long-term studies.[9][10]

Experimental Protocols

Insecticide Bioassay: Leaf-Dip Method

A common method to assess the efficacy of an insecticide like **metaflumizone** is the leaf-dip bioassay. The following is a generalized protocol.

Generalized Workflow for a Leaf-Dip Bioassay



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Caption: A typical workflow for a leaf-dip insecticide bioassay.

Detailed Steps:

- **Preparation of Test Solutions:** A stock solution of **metaflumizone** is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations. A control solution without the insecticide is also prepared.
- **Treatment of Leaves:** Fresh, undamaged leaves from the host plant of the target insect are excised. Each leaf is dipped into one of the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.
- **Insect Exposure:** The treated leaves are placed individually into ventilated containers, such as petri dishes lined with moistened filter paper. A known number of test insects (of a specific life stage, e.g., third-instar larvae) are then introduced into each container.
- **Incubation:** The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for the duration of the experiment.
- **Mortality Assessment:** Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.
- **Data Analysis:** The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then typically performed to calculate the LC50 value and its 95% confidence intervals.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

The TEVC technique is used to study the effects of compounds like **metaflumizone** on ion channels expressed in large cells, such as *Xenopus laevis* oocytes.

Generalized Protocol:

- **Oocyte Preparation:** Oocytes are surgically removed from a female *Xenopus laevis* frog and treated with collagenase to remove the follicular cell layer.
- **cRNA Injection:** The oocytes are injected with cRNA encoding the insect voltage-gated sodium channel of interest. The oocytes are then incubated for several days to allow for

protein expression.

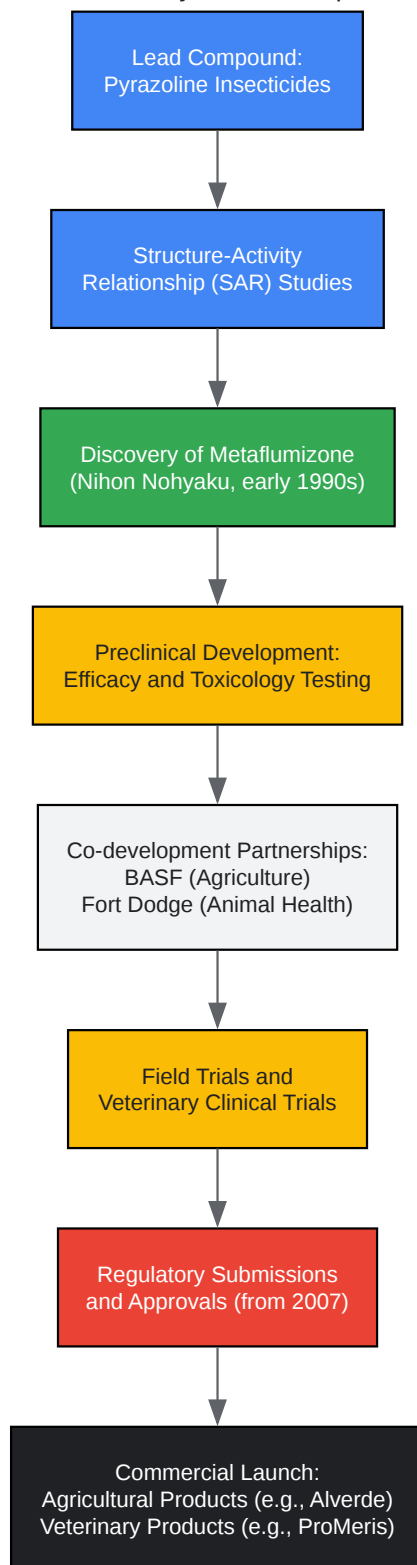
- Electrophysiological Recording:
 - An oocyte is placed in a recording chamber and perfused with a standard saline solution.
 - Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
 - A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific level (the holding potential).
 - The membrane potential is then stepped to a series of test potentials to elicit ionic currents through the expressed channels.
- Compound Application: A solution containing **metaflumizone** is perfused into the recording chamber, and the effect on the ionic currents is recorded.
- Data Acquisition and Analysis: The currents are recorded and analyzed to determine the effect of **metaflumizone** on the channel's gating properties (e.g., activation, inactivation).

Commercial Development and Applications

The development of **metaflumizone** has been a global effort. After its discovery by Nihon Nohyaku, a partnership with BASF led to its development for agricultural and professional pest control markets.^[1] It was first registered in the US in 2007.^[12] For the veterinary market, it was co-developed with Fort Dodge Animal Health and launched in 2007 as ProMeris for the control of fleas and ticks on cats and dogs.^{[2][13]} However, the production of ProMeris was later discontinued by Pfizer, which had acquired Wyeth, the parent company of Fort Dodge Animal Health.^{[2][14]}

The following diagram outlines the key stages in the discovery and development of **metaflumizone**.

Key Milestones in the Discovery and Development of Metaflumizone

[Click to download full resolution via product page](#)Caption: The timeline of **metaflumizone**'s discovery and development.

Conclusion

Metaflumizone stands as a successful example of rational insecticide design, evolving from an earlier class of compounds to a commercially viable product with a distinct mode of action and a favorable safety profile. Its journey from discovery to market highlights the importance of interdisciplinary research, including synthetic chemistry, toxicology, and electrophysiology, as well as strategic partnerships for global development. For researchers and professionals in drug and pesticide development, the history of **metaflumizone** offers valuable insights into the process of innovation in crop protection and animal health.

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- To cite this document: BenchChem. [The Discovery and Development of Metaflumizone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430643#discovery-and-development-history-of-metaflumizone]

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